Tert-butyl (2S)-2-([4-(aminomethyl)-1H-1,2,3-triazol-1-YL]methyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2S)-2-([4-(aminomethyl)-1H-1,2,3-triazol-1-YL]methyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl ester group, a pyrrolidine ring, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2S)-2-([4-(aminomethyl)-1H-1,2,3-triazol-1-YL]methyl)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Triazole Moiety: This step often involves click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Attachment of the Tert-butyl Ester Group: This can be done using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole moiety.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions typically involve the use of bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole moiety can lead to the formation of triazole N-oxides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound can be used to study enzyme interactions and receptor binding due to its triazole moiety, which is known to interact with biological targets.
Medicine
In medicinal chemistry, Tert-butyl (2S)-2-([4-(aminomethyl)-1H-1,2,3-triazol-1-YL]methyl)pyrrolidine-1-carboxylate can be explored for its potential as a drug candidate. Its structure suggests it could be a useful scaffold for designing inhibitors or modulators of specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Tert-butyl (2S)-2-([4-(aminomethyl)-1H-1,2,3-triazol-1-YL]methyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets through its triazole and pyrrolidine moieties. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the pyrrolidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-amino-1-piperidinecarboxylate: Similar in structure but lacks the triazole moiety.
Tert-butyl (2S)-2-aminomethylpyrrolidine-1-carboxylate: Similar but without the triazole ring.
Tert-butyl (2S)-2-([4-(hydroxymethyl)-1H-1,2,3-triazol-1-YL]methyl)pyrrolidine-1-carboxylate: Similar but with a hydroxymethyl group instead of an aminomethyl group.
Uniqueness
The presence of both the triazole and pyrrolidine rings in Tert-butyl (2S)-2-([4-(aminomethyl)-1H-1,2,3-triazol-1-YL]methyl)pyrrolidine-1-carboxylate makes it unique. This dual functionality allows for a broader range of interactions and applications compared to similar compounds.
Properties
Molecular Formula |
C13H23N5O2 |
---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[[4-(aminomethyl)triazol-1-yl]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)18-6-4-5-11(18)9-17-8-10(7-14)15-16-17/h8,11H,4-7,9,14H2,1-3H3/t11-/m0/s1 |
InChI Key |
HSXLKFUMMLKRPP-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CN2C=C(N=N2)CN |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN2C=C(N=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.